molecular formula C21H21NO4 B14472007 Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- CAS No. 66433-99-6

Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-

Cat. No.: B14472007
CAS No.: 66433-99-6
M. Wt: 351.4 g/mol
InChI Key: XCJKORLGQNCYGS-UHFFFAOYSA-N
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Description

Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two methoxyphenoxy groups attached to the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloromethylpyridine with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, biocatalytic processes using whole-cell biocatalysts have been explored for the efficient synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine dicarboxylic acids, while reduction can produce pyridine dimethanol derivatives .

Scientific Research Applications

Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(hydroxymethyl)pyridine
  • Pyridine-2,6-dimethanol
  • 2,6-Bis(N-methylbenzimidazol-2-yl)pyridine

Uniqueness

Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- is unique due to the presence of methoxyphenoxy groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility in organic solvents and its ability to form stable complexes with metal ions, making it valuable in various applications .

Properties

CAS No.

66433-99-6

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

2,6-bis[(2-methoxyphenoxy)methyl]pyridine

InChI

InChI=1S/C21H21NO4/c1-23-18-10-3-5-12-20(18)25-14-16-8-7-9-17(22-16)15-26-21-13-6-4-11-19(21)24-2/h3-13H,14-15H2,1-2H3

InChI Key

XCJKORLGQNCYGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NC(=CC=C2)COC3=CC=CC=C3OC

Origin of Product

United States

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